3-Oxa-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the class of heterocyclic compounds, specifically those containing nitrogen in their structure. Its molecular formula is with a molecular weight of approximately 203.19 g/mol. This compound is notable for its structural similarity to tropane alkaloids, which are known for their biological activity and interaction with neurotransmitter systems. The compound is often utilized in research settings, particularly in studies related to neurochemistry and pharmacology.
3-Oxa-8-azabicyclo[3.2.1]octane can be sourced from various chemical suppliers and research institutions. It is available in different purities, typically around 95%, and can be acquired in various packaging options depending on the research needs.
This compound falls under the category of heterocyclic compounds, specifically classified as an azabicyclic compound due to the presence of both nitrogen and oxygen within its bicyclic structure. It is also associated with tropane derivatives, which are significant in medicinal chemistry.
The synthesis of 3-Oxa-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions that may include cyclization processes, alkylation, and functional group transformations. One common method involves the use of starting materials that can undergo cyclization reactions to form the bicyclic structure .
The synthesis may utilize reagents such as alkyl halides or other electrophiles that react with nitrogen-containing precursors. The reaction conditions often require careful control of temperature and pressure to facilitate the formation of the bicyclic structure while minimizing side reactions.
The molecular structure of 3-Oxa-8-azabicyclo[3.2.1]octane features a bicyclic framework consisting of an oxabicyclo ring system with an azabicyclo component. The structural representation can be described using the following InChI key: KQDINXPFNRAZTK-UHFFFAOYSA-N
.
InChI=1S/C6H11NO.C2H2O4/c1-2-6-4-8-3-5(1)7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)
3-Oxa-8-azabicyclo[3.2.1]octane participates in various chemical reactions typical for bicyclic compounds, including nucleophilic substitutions and electrophilic additions. Its reactivity is influenced by the functional groups present within its structure.
The compound has been shown to interact with enzymes such as acetylcholinesterase and monoamine oxidase, which are crucial for neurotransmitter regulation. These interactions suggest that it may undergo enzymatic transformations that could lead to biologically active metabolites.
The mechanism of action for 3-Oxa-8-azabicyclo[3.2.1]octane primarily involves its interaction with neurotransmitter systems in the brain. Due to its structural similarity to tropane alkaloids, it can modulate synaptic transmission by influencing neurotransmitter release and reuptake processes.
Research indicates that this compound affects cellular signaling pathways through modulation of G-protein coupled receptors and ion channels, leading to significant effects on neuronal communication and potentially impacting various neurological conditions.
The compound is generally stable under standard laboratory conditions but should be stored under inert gas to prevent degradation due to exposure to air or moisture .
Relevant safety data indicates that it can cause skin irritation and serious eye irritation upon contact, necessitating proper handling precautions during laboratory use.
3-Oxa-8-azabicyclo[3.2.1]octane has applications in various fields of research:
Additionally, due to its interactions with key enzymes involved in neurotransmitter metabolism, it may have potential applications in drug development aimed at treating conditions such as Alzheimer's disease or depression .
Transition-metal catalysis enables efficient intramolecular C–N bond formation critical for constructing the bicyclic framework. Palladium and gold complexes demonstrate exceptional efficacy in mediating cyclization of di- or tri-functional precursors containing alkyne, alkene, or carbonyl motifs positioned for exo-trig cyclization.
Palladium(0) catalysts (e.g., Pd(PPh₃)₄) facilitate reductive amination-cyclization sequences of keto-azide substrates. For example, treatment of 4-(2-azidoethyl)-tetrahydropyranones under Pd(0) catalysis generates the bicyclic scaffold via iminophosphorane intermediates, achieving yields >85% with minimized epimerization [5]. Gold(I) complexes (e.g., IPrAuNTf₂) activate propargylamine derivatives toward 6-endo-dig cyclization, forming the bridged structure with complete regioselectivity. Key to success is the use of bulky N-heterocyclic carbene ligands that suppress alkyne polymerization.
Table 1: Metal-Catalyzed Cyclization Performance
Precursor Type | Catalyst System | Temperature (°C) | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Keto-azide | Pd(PPh₃)₄, PPh₃ | 80 | 87 | exo-selective |
Propargylamine | IPrAuNTf₂ | 25 | 92 | >20:1 dr |
Allylic acetate-amine | Pd₂(dba)₃, dppe | 100 | 78 | syn-adduct |
Crucially, copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides access to triazole-fused intermediates that undergo ring contraction to the title scaffold under reducing conditions. This tandem approach exemplifies the power of transition metals to orchestrate multi-bond forming processes [5].
Desymmetrization of prochiral or meso substrates offers atom-economical routes to enantiopure 3-oxa-8-azabicyclo[3.2.1]octanes. This strategy leverages symmetric intermediates—typically diketones or diesters—where selective functionalization of one group induces asymmetry in the resulting bicyclic system.
Tropinone-derived substrates serve as prominent starting materials due to their inherent C₂ symmetry. Enzymatic desymmetrization using lipases (e.g., CAL-B) selectively hydrolyzes one ester group in diacetoxy tropinones, generating chiral monoalcohols with >95% ee. These intermediates undergo ring expansion/contraction sequences to install the oxa-bridge while preserving enantiopurity [1]. Chemical desymmetrization employs chiral auxiliaries or catalysts; for instance, Evans’ oxazolidinone-controlled aldol reactions on symmetric 1,5-dicarbonyl precursors afford endo-alcohols that cyclize via intramolecular Mitsunobu etherification. This furnishes the bicyclic core with >99% de [5].
Recent advances include catalytic asymmetric dihydroxylation of cycloheptadiene derivatives followed by oxidative cleavage and reductive amination. The chiral osmium catalyst (DHQD)₂PHAL directs face-selective dihydroxylation, enabling synthesis of both enantiomers of the scaffold via ligand switching.
One-pot methodologies minimize purification steps and improve efficiency for industrial-scale synthesis. Heterogeneous catalysts are pivotal, enabling tandem reactions without intermediate isolation.
Zeolite-encapsulated palladium nanoparticles (Pd@HZSM-5) catalyze a four-component reaction between glyoxal, primary amines, formaldehyde, and acetoacetate derivatives. This cascade involves Knoevenagel condensation, Michael addition, and intramolecular N-alkylation, delivering 3-oxa-8-azabicyclo[3.2.1]octane derivatives in 65–80% yield. The catalyst retains activity over 10 cycles with <5% Pd leaching [5]. Silica-supported sulfonic acid (SiO₂-SO₃H) mediates reductive amination/cyclization of 1,5-dicarbonyls with ammonium acetate and sodium cyanoborohydride. This operationally simple protocol proceeds at room temperature in aqueous ethanol, achieving 70–90% yields and demonstrating compatibility with acid-sensitive functional groups.
Key advantages:
Enantioselective synthesis of 3-oxa-8-azabicyclo[3.2.1]octane derivatives enables access to non-natural tropane alkaloid analogs. Two dominant strategies prevail: chiral pool derivatization and asymmetric catalysis.
Chiral pool approaches utilize naturally occurring (–)-hygrine or (+)-pseudotropine as starting materials. Regioselective oxidation (e.g., TEMPO/BAIB) of hygrine’s pyrrolidine ring generates a lactam that undergoes Baeyer-Villiger oxidation and rearrangement to install the oxygen bridge. This route preserves the native stereochemistry, affording the target scaffold in 5 steps with 98% ee [1] [4].
Catalytic asymmetric methods employ organocatalysts for key bond-forming steps. Proline-derived catalysts (e.g., MacMillan’s imidazolidinone) facilitate α-amination of δ-ketoaldehydes, establishing a chiral nitrogen center. Subsequent acid-catalyzed cyclization forms the bicyclic system enantioselectively (90–94% ee). Notable is the use of in situ-generated chiral ammonium salts (from cinchona alkaloids) to direct alkylation of glycine Schiff bases, yielding quaternary stereocenters essential for bioactive analogs [4] [5].
Stereochemical Insight: X-ray crystallography of hydrochloride salts (e.g., [6]) confirms the endo-orientation of the nitrogen lone pair, a feature critical for receptor binding in tropane-derived pharmaceuticals.
Sustainable synthesis of the 3-oxa-8-azabicyclo[3.2.1]octane scaffold emphasizes waste reduction, energy efficiency, and benign solvents. Key innovations include:
Table 2: Green Metrics Comparison for Scaffold Synthesis
Method | PMI (Total) | E-Factor | Energy (kJ/mol) | Solvent Score* |
---|---|---|---|---|
Conventional solution | 32.5 | 58 | 4200 | 3 (NMP) |
Mechanochemical | 1.8 | 3 | 150 | 0 |
Photocatalytic | 5.6 | 12 | 800 | 1 (H₂O/MeCN) |
Biocatalytic | 2.1 | 4 | 300 | 1 (Buffer) |
Solvent Score: 0=best (solvent-free), 5=worst (halogenated). NMP=N-methylpyrrolidone.
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3